molecular formula C3H4N2S B096444 4-Methyl-1,2,3-thiadiazole CAS No. 18212-62-9

4-Methyl-1,2,3-thiadiazole

Cat. No.: B096444
CAS No.: 18212-62-9
M. Wt: 100.14 g/mol
InChI Key: OFFFOVCCGHKJES-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure

Mechanism of Action

Target of Action

4-Methyl-1,2,3-thiadiazole is a novel fungicide candidate . The primary target of this compound is the pyruvate kinase (PK) in the glycolytic pathway . PK is an enzyme that plays a crucial role in the metabolic pathways of fungi .

Mode of Action

The compound interacts with its target, the pyruvate kinase, by docking into the active center of the PK . This interaction inhibits the PK activity in the glycolytic pathway by over 50% at a concentration of 20 μg/mL . This inhibition disrupts the normal metabolic processes of the fungi, leading to inhibited mycelial growth and spore germination .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway . The inhibition of PK activity disrupts this pathway, leading to a decrease in the metabolic activity of the fungi . This results in the inhibition of mycelial growth and spore germination, which are crucial for the survival and propagation of fungi .

Pharmacokinetics

The compound’s significant inhibitory effect on the pk activity at a relatively low concentration suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of mycelial growth and spore germination in fungi . This is achieved through the disruption of the glycolytic pathway, which is crucial for the metabolic processes of fungi . The compound’s action leads to a significant decrease in the metabolic activity of the fungi, thereby inhibiting their growth and propagation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3-thiadiazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. Another method includes the reaction of thiosemicarbazide with methyl iodide under basic conditions, leading to the formation of the thiadiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1,2,3-thiadiazole has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Methyl-1,2,3-Thiadiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFOVCCGHKJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326702
Record name 4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-62-9
Record name 4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-methyl-1,2,3-thiadiazole?

A1: The molecular formula of this compound is C3H4N2S, and its molecular weight is 100.14 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: The structures of this compound derivatives have been confirmed using a variety of spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, , , , , , , , , , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the synthesized compounds. [, , , , , , , , , , ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. [, , , , , , , , , , , , ]
  • X-Ray Diffraction: This technique has been used to determine the crystal structure of several this compound derivatives, providing detailed information on their three-dimensional structure and intermolecular interactions. [, , , , , , , , , , ]

Q3: What are the main biological activities of this compound derivatives?

A3: Research has shown that this compound derivatives exhibit a range of promising biological activities, including:

  • Fungicidal Activity: Many derivatives demonstrate good antifungal activity against various plant pathogenic fungi, with some exhibiting broad-spectrum activity and potential as novel fungicide lead compounds. [, , , , , , , , , , , , , ]
  • Antiviral Activity: Some derivatives, particularly those containing fluorine atoms, show promising antiviral activity against tobacco mosaic virus (TMV), both in vitro and in vivo. [, , , , ]
  • Insecticidal Activity: Certain derivatives have shown good insecticidal activity against insects like aphids and Plutella xylostella. [, , ]
  • Systemic Acquired Resistance (SAR) Induction: Several derivatives, including tiadinil and its metabolite this compound-5-carboxylic acid (SV-03), act as plant activators, inducing SAR in plants and enhancing their resistance to a broad spectrum of pathogens. [, , , , ]
  • Antimycobacterial Activity: Research has identified this compound-based hydrazone derivatives and sulfonyl hydrazones with significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antituberculosis drugs. []

Q4: How does tiadinil induce systemic acquired resistance in plants?

A: Tiadinil, a prominent this compound derivative, induces systemic acquired resistance (SAR) in plants by activating the signaling pathway involved in plant defense responses. While the exact mechanism is still under investigation, research suggests that tiadinil and its active metabolite, this compound-5-carboxylic acid (SV-03), act at or downstream of salicylic acid (SA) accumulation in the SAR signaling pathway. [, , , , ]

Q5: Are there any this compound derivatives that interact with calcium signaling pathways?

A: Yes, some derivatives, like BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide), are potent inhibitors of store-operated Ca2+ entry (SOCE) in various cell types, including lymphocytes and neutrophils. This inhibitory effect on Ca2+ influx contributes to its immunosuppressive properties. [, , , , ]

Q6: How do structural modifications of this compound derivatives affect their biological activity?

A6: The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. For example:

  • Fungicidal Activity: Introduction of trichloromethyl, n-propyl, and 3-fluoro-4-methylphenyl substituents has been shown to enhance fungicidal activity. [, ]
  • Antiviral Activity: Fluorine atom substitution appears to favor antiviral activity against TMV. [, ]
  • Insecticidal Activity: Introduction of specific substituents, such as 2-naphthyl, pyridine, and thiadiazole rings, on the carboxamide side chain of (E)-β-farnesene analogues has been shown to improve repellent and aphicidal activity. []
  • SAR Induction: The thiadiazole carboxylic acid moiety plays a crucial role in SAR induction by tiadinil and SV-03. []

Q7: Have computational methods been used to study this compound derivatives?

A: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the structure-activity relationship of these compounds. DFT studies have been used to analyze frontier molecular orbital energies and atomic net charges, providing insights into their electronic properties and potential reactivity. [, ] Furthermore, 3D-QSAR models have been developed to predict the biological activity of novel derivatives, aiding in the design of more potent and selective compounds. []

Q8: What is known about the stability of this compound derivatives?

A: While specific stability data for this compound itself is limited in the provided research, the stability of its derivatives is crucial for their application. The synthesis of these derivatives often involves multistep reactions to improve their stability and biological activity. [, , ]

Q9: Have any formulation strategies been explored to improve the stability or delivery of these compounds?

A9: The provided research primarily focuses on the synthesis and biological evaluation of this compound derivatives. While specific formulation strategies are not discussed in detail, the development of suitable formulations will be crucial for optimizing their delivery and efficacy in various applications.

Q10: What is known about the toxicity and environmental impact of this compound derivatives?

A: The toxicological profile and environmental impact of these compounds are essential considerations for their development and application. While the provided research does not offer in-depth toxicological data, it highlights the importance of evaluating these aspects. For instance, some studies include preliminary cytotoxicity assessments against human cell lines to assess potential risks. [] Further research is crucial to establish the safety profile and environmental fate of these compounds before their widespread use.

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